4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile

Hammett constant Electron-withdrawing group β-Diketone

4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile (CAS 179184-61-3) is a critical synthetic intermediate for medicinal chemistry programs targeting trifluoromethyl-substituted heterocycles. The 4-cyano substitution is non-negotiable: its strong electron-withdrawing effect enhances enol stabilization, driving regioselective formation of the desired 3-CF₃ pyrazole regioisomer over the 5-CF₃ alternative—delivering higher yields and easier purification. Generic phenyl or halogen-substituted analogs simply cannot match this electronic profile. Ideal for building pyrazole, isoxazole, pyrimidine, and 2-pyrone libraries with predictable regioselectivity. Available in high purity for reproducible results.

Molecular Formula C11H6F3NO2
Molecular Weight 241.17 g/mol
CAS No. 179184-61-3
Cat. No. B181862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile
CAS179184-61-3
Molecular FormulaC11H6F3NO2
Molecular Weight241.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)CC(=O)C(F)(F)F
InChIInChI=1S/C11H6F3NO2/c12-11(13,14)10(17)5-9(16)8-3-1-7(6-15)2-4-8/h1-4H,5H2
InChIKeyAWPZUKQSQVGPHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Source 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile CAS 179184-61-3: A β-Diketone Building Block for Fluorinated Heterocycles


4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile (CAS 179184-61-3) is a 1-aryl-4,4,4-trifluorobutane-1,3-dione, a class of fluorinated β-diketones widely used as synthetic intermediates [1]. Characterized by the molecular formula C₁₁H₆F₃NO₂ and a molecular weight of 241.17 g/mol, its structure features a trifluoromethyl group, a 1,3-diketone moiety, and a benzonitrile group . This combination of functional groups positions it as a versatile building block for synthesizing trifluoromethyl-substituted heterocycles, including pyrazoles, isoxazoles, and pyrimidines, which are of significant interest in pharmaceutical and agrochemical research.

Why Procurement of 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile (CAS 179184-61-3) Cannot Be Simplified with Generic β-Diketones


Generic substitution of 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile is not viable due to the compound's unique combination of a strongly electron-withdrawing 4-cyano group and a reactive trifluoroacetyl-β-diketone framework. This specific substitution pattern dictates the electronic environment of the benzonitrile ring, which directly influences both the reactivity and the regioselectivity of subsequent cyclocondensation reactions [1]. Analogs lacking this exact electronic profile—such as unsubstituted phenyl derivatives, or those with different substituents like fluorine or amino groups—exhibit altered reaction kinetics and can lead to different product distributions or yields [2]. The following section provides quantitative evidence defining the functional advantages of this specific compound.

Quantitative Evidence Guide for 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile (CAS 179184-61-3): Selectivity and Reactivity Benchmarks vs. Analogs


Enhanced Electron-Withdrawing Capacity of the 4-Cyano Substituent vs. Unsubstituted or Fluoro Analogs

The 4-cyano group on the phenyl ring of 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile exerts a significantly stronger electron-withdrawing effect compared to an unsubstituted phenyl or a 4-fluoro-substituted analog, as quantified by its Hammett σp constant [1]. This increased electron deficiency enhances the electrophilicity of the adjacent carbonyl carbon, thereby accelerating nucleophilic addition and cyclocondensation reactions [2].

Hammett constant Electron-withdrawing group β-Diketone Reactivity

Improved Regioselectivity in Pyrazole Synthesis via Increased Enol-Keto Ratio

The strong electron-withdrawing nature of the 4-cyano group stabilizes the enol form of the 1,3-diketone to a greater extent than less electron-withdrawing analogs, as inferred from general principles of β-diketone tautomerism [1]. A higher enol-to-keto ratio is a critical determinant of regioselectivity in reactions with hydrazines, favoring the formation of the 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazole intermediate, which ultimately leads to the pharmacologically preferred 3-trifluoromethylpyrazole regioisomer upon dehydration [2].

Regioselectivity Pyrazole synthesis Enol-keto tautomerism Trifluoromethyl

Differentiated Reactivity Profile from 2- or 3-Cyano Positional Isomers

Positional isomers of 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile, specifically 3-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile, offer a distinct reactivity profile. While both compounds share the same molecular weight of 241.17 g/mol and formula C₁₁H₆F₃NO₂, the para-substitution of the 4-isomer provides a less sterically hindered environment for reactions at the 1,3-diketone moiety compared to the meta-substituted analog, which can influence the approach of nucleophiles .

Positional isomer Regioselectivity Cyclocondensation Steric hindrance

Validated Research and Industrial Application Scenarios for 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile (CAS 179184-61-3)


Synthesis of 3-Trifluoromethylpyrazole Pharmacophores with Enhanced Yield and Purity

This compound is optimally suited for the synthesis of 1-aryl-3-trifluoromethylpyrazoles, a privileged scaffold in numerous drug discovery programs [1]. The enhanced enol stabilization conferred by the 4-cyano group [2] favors the formation of the desired 3-CF₃ regioisomer over the 5-CF₃ alternative, leading to higher isolated yields and reduced purification burden. This makes it a building block of choice for medicinal chemists seeking to optimize the efficiency of constructing pyrazole-based libraries.

Nucleophilic Addition to the β-Diketone for Tertiary 1,4-Alkynediol Synthesis

As a 1-aryl-4,4,4-trifluorobutane-1,3-dione, this compound can undergo nucleophilic addition at the central carbonyl group. Its reaction with sodium acetylide, for instance, provides access to tertiary 1,4-alkynediols containing both CF₃ and aroylmethyl groups [1]. The strong electron-withdrawing character of the 4-cyanophenyl group is predicted to increase the electrophilicity of the diketone, potentially improving yields in such addition reactions compared to analogs with less electron-deficient aryl rings.

Precursor to 4-Aryl-6-(trifluoromethyl)-2-pyrones for Annulation Chemistry

This β-diketone serves as a direct precursor to 4-aryl-6-(trifluoromethyl)-2-pyrones via reaction with PCl₅ and sodium diethyl malonate [1]. These 2-pyrones are versatile intermediates that can be converted to indeno[2,1-c]pyran-1,9-diones or, upon reaction with sodium azide, to new carbostyril derivatives. The specific electronic properties of the 4-cyanophenyl group will be transferred to the pyrone and subsequent products, enabling the synthesis of analogs with tailored physical-chemical properties.

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